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molecular formula C9H7NO2 B1580889 3,4-(Methylenedioxy)phenylacetonitrile CAS No. 4439-02-5

3,4-(Methylenedioxy)phenylacetonitrile

Cat. No. B1580889
M. Wt: 161.16 g/mol
InChI Key: ZQPBOYASBNAXOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07741321B2

Procedure details

A mixture of benzo[1,3]dioxole-5-acetonitrile (5.10 g, 31.7 mmol), 1-bromo-2-chloro-ethane (9.00 mL, 109 mmol), and benzyltriethylammonium chloride (0.181 g, 0.795 mmol) was heated at 70° C. and then 50% (wt./wt.) aqueous sodium hydroxide (26 mL) was slowly added to the mixture. The reaction was stirred at 70° C. for 18 hours and then heated at 130° C. for 24 hours. The dark brown reaction mixture was diluted with water (400 mL) and extracted once with an equal volume of ethyl acetate and once with an equal volume of dichloromethane. The basic aqueous solution was acidified with concentrated hydrochloric acid to pH less than one and the precipitate filtered and washed with 1 M hydrochloric acid. The solid material was dissolved in dichloromethane (400 mL) and extracted twice with equal volumes of 1 M hydrochloric acid and once with a saturated aqueous solution of sodium chloride. The organic solution was dried over sodium sulfate and evaporated to dryness to give a white to slightly off-white solid (5.23 g, 80%) ESI-MS m/z calc. 206.1. found 207.1 (M+1)+. Retention time of 2.37 minutes. 1H NMR (400 MHz, DMSO-d6) δ 1.07-1.11 (m, 2H), 1.38-1.42 (m, 2H), 5.98 (s, 2H), 6.79 (m, 2H), 6.88 (m, 1H), 12.26 (s, 1H).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
0.181 g
Type
catalyst
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three
Name
Yield
80%

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([CH2:10][C:11]#N)=[CH:9][C:4]=2[O:3][CH2:2]1.Br[CH2:14][CH2:15]Cl.[OH-:17].[Na+].[OH2:19]>[Cl-].C([N+](CC)(CC)CC)C1C=CC=CC=1>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([C:11]([OH:19])=[O:17])[CH2:15][CH2:14]3)=[CH:9][C:4]=2[O:3][CH2:2]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
O1COC2=C1C=CC(=C2)CC#N
Name
Quantity
9 mL
Type
reactant
Smiles
BrCCCl
Name
Quantity
0.181 g
Type
catalyst
Smiles
[Cl-].C(C1=CC=CC=C1)[N+](CC)(CC)CC
Step Two
Name
Quantity
26 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
400 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at 70° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at 130° C. for 24 hours
Duration
24 h
EXTRACTION
Type
EXTRACTION
Details
extracted once with an equal volume of ethyl acetate and once with an equal volume of dichloromethane
FILTRATION
Type
FILTRATION
Details
the precipitate filtered
WASH
Type
WASH
Details
washed with 1 M hydrochloric acid
DISSOLUTION
Type
DISSOLUTION
Details
The solid material was dissolved in dichloromethane (400 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted twice with equal volumes of 1 M hydrochloric acid and once with a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1COC2=C1C=CC(=C2)C2(CC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 5.23 g
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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